

reactivity of the aldehyde group in 1-Methyl-1H-imidazole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-2-carbaldehyde

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in **1-Methyl-1H-imidazole-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure is characterized by an electron-rich N-methylated imidazole ring at the C2 position, directly attached to an electrophilic aldehyde functional group. This unique electronic arrangement imparts a distinct reactivity profile to the aldehyde, making it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. This document provides a comprehensive technical overview of the reactivity of the aldehyde group, detailing common transformations, experimental protocols, and quantitative data.

Introduction

The chemical behavior of **1-Methyl-1H-imidazole-2-carbaldehyde** is dominated by the interplay between its two primary functional components. The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, while the aldehyde group serves as a key electrophilic site for nucleophilic attack. The proximity of the N1-methyl and N3 lone pair of the imidazole ring influences the reactivity of the C2-aldehyde group. This guide focuses

specifically on the transformations of the aldehyde moiety, which is a gateway to a multitude of molecular architectures. Its derivatives have shown potential as leishmanicidal agents and are explored in the development of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of **1-Methyl-1H-imidazole-2-carbaldehyde**

Property	Value	Reference
CAS Number	13750-81-7	
Molecular Formula	C ₅ H ₆ N ₂ O	
Molecular Weight	110.11 g/mol	
IUPAC Name	1-methyl-1H-imidazole-2-carbaldehyde	
Synonyms	1-Methyl-2-formylimidazole, 1-Methyl-2-imidazolecarboxaldehyde	

Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

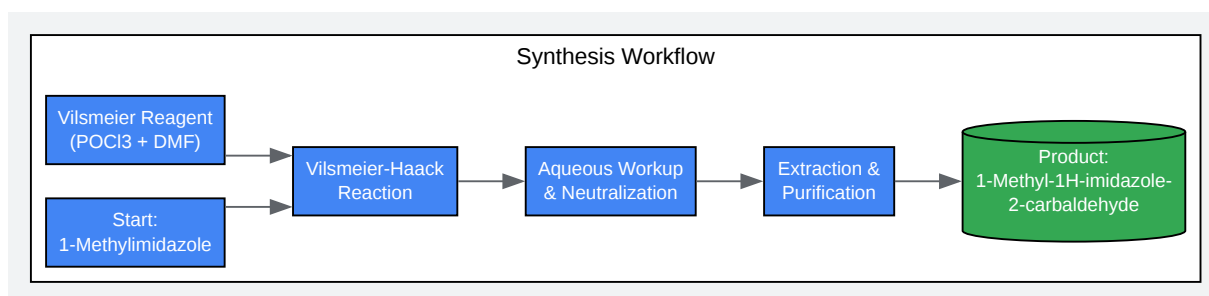
The most established method for synthesizing **1-Methyl-1H-imidazole-2-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-methylimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol is a generalized representation based on classical methods.

- **Reagent Preparation:** The Vilsmeier reagent is prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This is a highly exothermic reaction and must be performed with caution under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reaction:** 1-methylimidazole is added dropwise to the prepared Vilsmeier reagent at low temperature (0-5 °C).

- **Heating:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., refluxed) for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The mixture is cooled and then carefully poured onto crushed ice, followed by neutralization with a base such as sodium carbonate (Na_2CO_3) or sodium hydroxide (NaOH) to hydrolyze the iminium intermediate.
- **Extraction & Purification:** The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by column chromatography or distillation to yield pure **1-Methyl-1H-imidazole-2-carbaldehyde**.

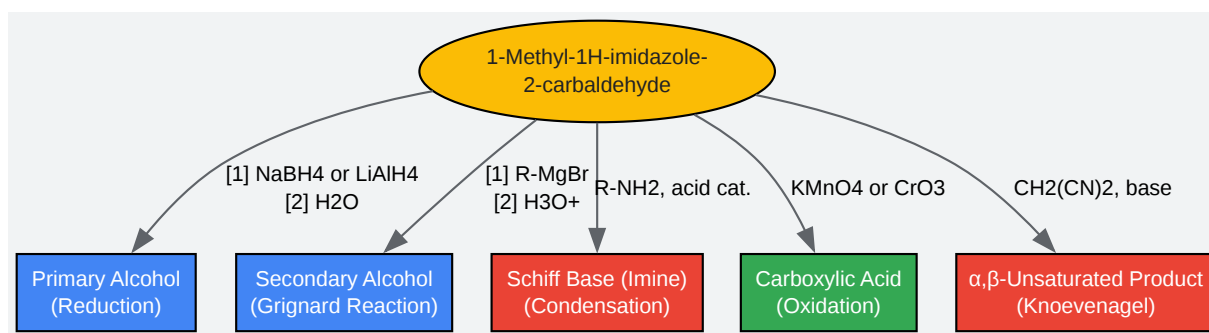


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Caption: Workflow for the synthesis of **1-Methyl-1H-imidazole-2-carbaldehyde**.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for a variety of chemical transformations, predominantly involving nucleophilic addition to the electrophilic carbonyl carbon.



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Caption: Key reaction pathways of the aldehyde group.

Nucleophilic Addition Reactions

3.1.1 Reduction to Alcohols The aldehyde group can be readily reduced to a primary alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved with high selectivity using standard hydride reducing agents.

- **Reagents:** Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). NaBH_4 is a milder reagent often used in alcoholic solvents like methanol or ethanol.
- **Mechanism:** The reaction proceeds via the nucleophilic addition of a hydride ion (H^-) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol. A key advantage is the high chemoselectivity, where the aldehyde is reduced in preference to the imidazole ring.

3.1.2 Grignard Reactions The addition of organometallic compounds, such as Grignard reagents (R-MgX), results in the formation of secondary alcohols and a new carbon-carbon bond.

- **Mechanism:** The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide intermediate.

- **Yields:** This reaction is highly effective, with reported yields ranging from 52% to 93%, depending on the specific Grignard reagent used.

Condensation Reactions

3.2.1 Schiff Base (Imine) Formation This is one of the most widely utilized reactions of **1-Methyl-1H-imidazole-2-carbaldehyde**. It involves condensation with primary amines to form Schiff bases (imines).

- **Significance:** The resulting Schiff bases are valuable as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science. Furthermore, imidazole-derived Schiff bases themselves are investigated for their potential antibacterial, antifungal, and anti-inflammatory activities.
- **Mechanism:** The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond.

3.2.2 Knoevenagel Condensation The aldehyde reacts with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base.

- **Products:** This condensation yields α,β -unsaturated compounds, which are important intermediates in organic synthesis.
- **Reagents:** Examples of active methylene compounds include malonic acid derivatives and cyanoacetates.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-imidazole-2-carboxylic acid. This transformation is a standard aldehyde reaction, though specific high-yield protocols for this substrate require careful selection of oxidizing agents to avoid side reactions with the imidazole ring.

- Reagents: Common oxidizing agents for aldehydes include potassium permanganate (KMnO_4), chromic acid (generated from CrO_3 or $\text{Na}_2\text{Cr}_2\text{O}_7$), or milder reagents like silver oxide (Ag_2O).

Table 2: Summary of Key Reactions and Quantitative Data

Reaction Type	Reagent(s)	Product Type	Reported Yield
Vilsmeier-Haack Synthesis	POCl_3 , DMF	Aldehyde	45-60% (classical)
Reduction	NaBH_4 or LiAlH_4	Primary Alcohol	High Selectivity
Grignard Reaction	R-MgX, then H_3O^+	Secondary Alcohol	52-93%
Schiff Base Formation	R-NH ₂ , acid catalyst	Imine	High Yield (e.g., 95%)
Knoevenagel Condensation	Active Methylene Cmpd.	α,β -Unsaturated Product	-
Oxidation	e.g., KMnO_4	Carboxylic Acid	-

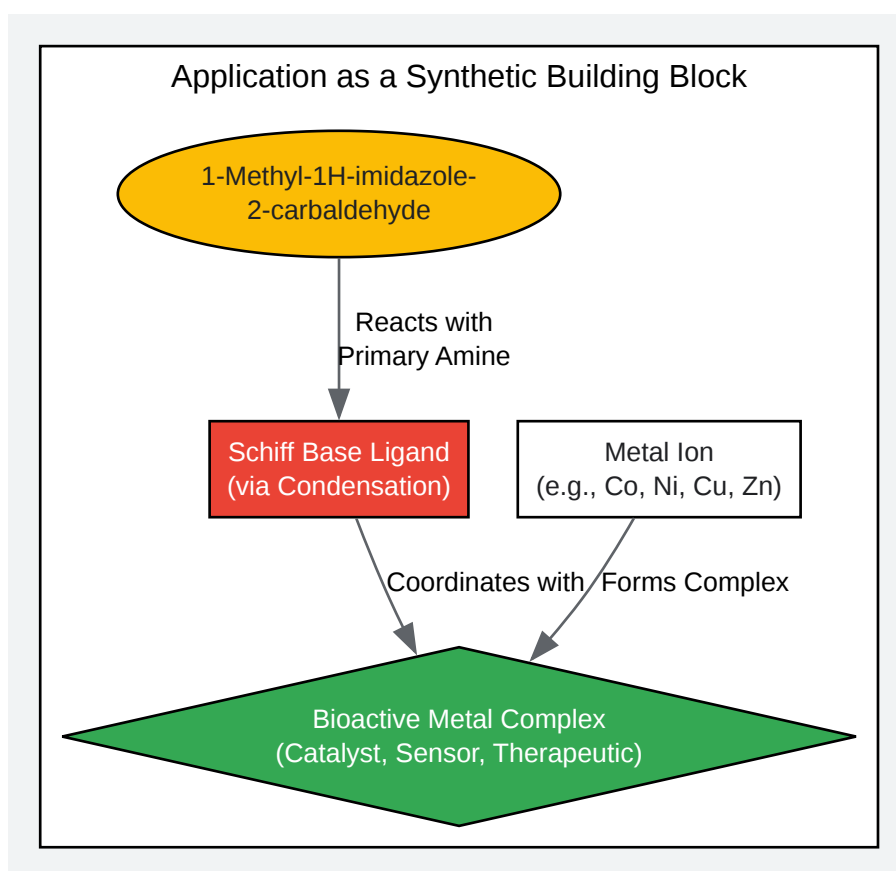
Experimental Protocol: Schiff Base Synthesis

This protocol describes a general procedure for the condensation of **1-Methyl-1H-imidazole-2-carbaldehyde** with a primary amine.

- Dissolution: Dissolve **1-Methyl-1H-imidazole-2-carbaldehyde** (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
- Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.
- Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the mixture.
- Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction is often accompanied by a color change, and progress can be monitored by TLC. For less

reactive amines, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

- Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
- Purification: The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization to obtain the pure Schiff base. A 95% yield has been reported for the reaction with sulfamethoxazole.



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Caption: Logical flow from aldehyde to functional metal complexes.

Conclusion

The aldehyde group of **1-Methyl-1H-imidazole-2-carbaldehyde** exhibits a rich and predictable reactivity profile, making it an exceptionally valuable synthon. Its participation in nucleophilic

additions, condensations, and redox reactions provides straightforward access to a diverse range of functionalized imidazole derivatives. The ability to readily form Schiff bases, which can act as ligands, is particularly notable, opening avenues in coordination chemistry, catalysis, and the development of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of this versatile molecule.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com